molecular formula C21H24FN3O3 B2600508 1-(4-Ethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 955259-32-2

1-(4-Ethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No. B2600508
CAS RN: 955259-32-2
M. Wt: 385.439
InChI Key: KOSNRBWGZBEZSN-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific research community. This compound is a derivative of urea and has been synthesized using various methods. The aim of

Scientific Research Applications

Role in Orexin Receptor Mechanisms

Research explores the influence of compounds on the orexin (OX) system, which modulates functions like feeding, arousal, stress, and drug abuse. Specifically, certain antagonists targeting OX receptors have been evaluated for their effects on binge eating in animal models. This sheds light on potential therapeutic applications in treating compulsive eating disorders by modulating the OX system (Piccoli et al., 2012).

Chemical Interactions and Synthesis

The cocondensation reactions of urea with different compounds, underlining the complex chemical interactions leading to the formation of new compounds, including urea derivatives, highlight the diverse applications of urea in synthetic chemistry. Such studies contribute to the development of novel materials and chemicals (Tomita & Hse, 1992).

Application in Carbohydrate Chemistry

The development of protective groups, such as the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for hydroxyl protection, demonstrates the role of sophisticated chemical strategies in advancing carbohydrate chemistry. This highlights the utility of specific urea derivatives in synthesizing complex molecules for various applications, including drug development and biomolecular research (Spjut, Qian, & Elofsson, 2010).

Enzyme Inhibition and Anticancer Properties

Research into urea derivatives has also revealed their potential as enzyme inhibitors and anticancer agents. The synthesis and evaluation of various urea compounds have demonstrated their effectiveness in inhibiting specific enzymes and their potential in treating cancer, indicating the broad therapeutic applications of these chemicals (Mustafa, Perveen, & Khan, 2014).

Contributions to Nonlinear Optics

The exploration of urea derivatives in the engineering of noncentrosymmetric structures for nonlinear optical (NLO) applications signifies the material science potential of these compounds. Their role in achieving ideal chromophore orientations for enhanced NLO efficiency underscores the relevance of urea derivatives in advanced technological applications (Muthuraman et al., 2001).

Advancements in Polymer Solar Cells

The investigation of urea-doped ZnO films as an electron transport layer in inverted polymer solar cells highlights the contribution of urea derivatives to the field of renewable energy. The enhancement of power conversion efficiency in solar cells through the use of urea-doped materials exemplifies the innovative applications of urea derivatives in improving energy conversion technologies (Wang et al., 2018).

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3/c1-2-28-19-9-7-18(8-10-19)24-21(27)23-12-16-11-20(26)25(14-16)13-15-3-5-17(22)6-4-15/h3-10,16H,2,11-14H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSNRBWGZBEZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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